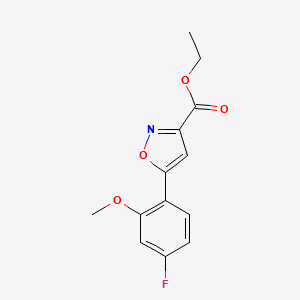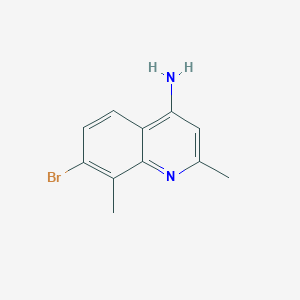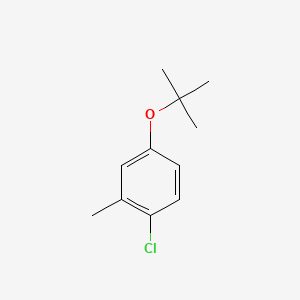
((((1r,4r)-4-Ethynylcyclohexyl)methoxy)methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((((1r,4r)-4-Ethynylcyclohexyl)methoxy)methyl)benzene is a complex organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with an ethynyl group and a methoxy group, further connected to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((((1r,4r)-4-Ethynylcyclohexyl)methoxy)methyl)benzene typically involves multiple steps. One common approach is the alkylation of a cyclohexyl derivative with an ethynyl group, followed by the introduction of a methoxy group through a nucleophilic substitution reaction. The final step involves the attachment of the benzene ring via a Friedel-Crafts alkylation reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and catalysts like aluminum chloride to facilitate the Friedel-Crafts reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
((((1r,4r)-4-Ethynylcyclohexyl)methoxy)methyl)benzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The benzene ring can be hydrogenated to form a cyclohexane derivative.
Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Sodium iodide (NaI) in acetone for halide substitution.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
((((1r,4r)-4-Ethynylcyclohexyl)methoxy)methyl)benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ((((1r,4r)-4-Ethynylcyclohexyl)methoxy)methyl)benzene involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to receptors or enzymes, modulating their activity. The ethynyl group can participate in π-π interactions with aromatic residues, while the methoxy group can form hydrogen bonds with polar residues. These interactions can influence signaling pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- **(1r,4r)-4-Formylcyclohexyl)methoxy)methyl)benzene
- **(1r,4r)-4-Methylcyclohexyl)methoxy)methyl)benzene
- **(1r,4r)-4-Propylcyclohexyl)methoxy)methyl)benzene
Uniqueness
((((1r,4r)-4-Ethynylcyclohexyl)methoxy)methyl)benzene is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the ethynyl group or have different substituents on the cyclohexyl ring .
Properties
Molecular Formula |
C16H20O |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
(4-ethynylcyclohexyl)methoxymethylbenzene |
InChI |
InChI=1S/C16H20O/c1-2-14-8-10-16(11-9-14)13-17-12-15-6-4-3-5-7-15/h1,3-7,14,16H,8-13H2 |
InChI Key |
DPNVDIBCWUFGFY-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CCC(CC1)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid](/img/structure/B13712703.png)
![1,5-Anhydro-4,6-O-benzylidene-3-O-[2,4-dichlorophenyl]thiocarbonyloxy-2-O-p-toluoyl-D-glucitol](/img/structure/B13712710.png)
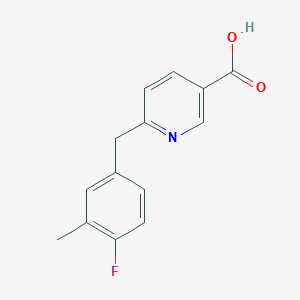
![4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-(2-methoxyethoxy)ethyl] butanedioate](/img/structure/B13712733.png)
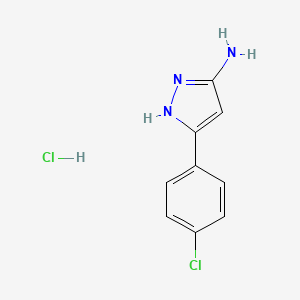
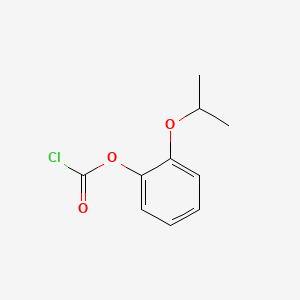
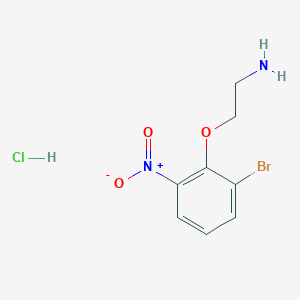
![2-[[3-Chloro-4-[cyano(phenyl)methyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B13712782.png)

